Loracarbef

Übersicht

Beschreibung

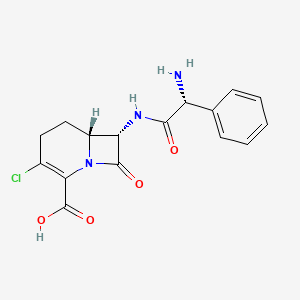

Lorabid, known chemically as loracarbef, is a synthetic beta-lactam antibiotic belonging to the carbacephem class. It is structurally similar to cephalosporin antibiotics but differs in the dihydrothiazine ring where a methylene group replaces a sulfur atom. This modification enhances its stability and efficacy. Lorabid is primarily used to treat bacterial infections, including those of the respiratory tract, skin, and urinary tract .

Wissenschaftliche Forschungsanwendungen

Lorabid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Beta-Lactam-Antibiotika und deren Reaktivität verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf bakterielle Zellwände und Resistenzmechanismen.

Medizin: In klinischen Studien angewendet, um verschiedene bakterielle Infektionen zu behandeln und seine Pharmakokinetik und Pharmakodynamik zu verstehen.

Industrie: Bei der Entwicklung neuer Antibiotika eingesetzt und als Referenzstandard in der Qualitätskontrolle

5. Wirkmechanismus

Lorabid entfaltet seine antibakterielle Wirkung durch Hemmung der Synthese bakterieller Zellwände. Es bindet an Penicillin-bindende Proteine und verhindert so die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand unerlässlich sind. Dies führt zur Lyse und zum Tod der Bakterien. Die molekularen Ziele umfassen verschiedene Enzyme, die an der Zellwandsynthese beteiligt sind, und die betroffenen Pfade sind für das Überleben von Bakterien entscheidend .

Wirkmechanismus

Target of Action

Loracarbef primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

As a synthetic beta-lactam antibiotic of the carbacephem class , this compound operates by inhibiting PBPs . This inhibition interferes with the formation and remodeling of the bacterial cell wall structure . The disruption of cell wall synthesis leads to bacterial cell death, thereby combating the infection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linkage of the peptidoglycan polymer, a key component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.

Pharmacokinetics

This compound exhibits linear pharmacokinetics over the recommended dosage range of 200 to 400 mg, with no accumulation of the drug noted when it is given twice daily . After a single oral dose of 400 mg, a mean maximum drug concentration (Cmax) of 17.8 mg/L is achieved in the plasma at 1.2 h (mean Tmax). The mean plasma elimination half-life (T½) is 1.3h .

Result of Action

The result of this compound’s action is the effective treatment of a variety of bacterial infections. It has a broad spectrum of activity against both gram-negative and gram-positive bacteria . It is used to treat upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyngitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by various bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of this compound . Furthermore, the presence of food can affect the rate of absorption of this compound, with peak plasma concentrations being 50% to 60% of those achieved when the drug is administered to fasting subjects .

Biochemische Analyse

Biochemical Properties

Loracarbef, like all beta-lactams and cephalosporins, inhibits penicillin-binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure . This compound has a spectrum of activity similar to that of the second-generation cephalosporins .

Cellular Effects

This compound is used to treat a large number of bacterial infections caused by gram-negative and gram-positive bacteria, including upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyntitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by E. coli, S. pyogenes, S. aureus, S. saprophyticus, S. pneumoniae, H. influenzae, and M. catarrhalis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of penicillin-binding proteins, which are enzymes that create the cross-linkage of the peptidoglycan polymer . This binding leads to interference with the formation and remodeling of the cell wall structure .

Temporal Effects in Laboratory Settings

This compound was found to be much more stable in solution than cefaclor . For example, in pH 7.4 phosphate buffer, this compound was unexpectedly found to be 130–150 times more stable than cefaclor and 10–12 times more stable than cephalexin, depending on the phosphate concentration .

Subcellular Localization

As a beta-lactam antibiotic, it is expected to interact with penicillin-binding proteins located in the bacterial cell wall .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of loracarbef involves several key steps:

Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

Substitution reactions: Introduction of the amino and phenylacetamido groups at specific positions on the beta-lactam ring.

Chlorination: Addition of a chlorine atom to the structure to enhance its antibacterial properties.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.

Purification: Involves crystallization and filtration to obtain the pure compound.

Quality control: Ensures the final product meets pharmaceutical standards

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenylacetamido group.

Reduction: The compound can be reduced under specific conditions, affecting its antibacterial activity.

Substitution: Various substitution reactions can occur, especially at the chlorine atom, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles under controlled conditions.

Major Products:

Oxidized derivatives: These may have altered antibacterial properties.

Reduced forms: These can be less active or inactive.

Substituted compounds: These derivatives can be explored for enhanced or modified activity

Vergleich Mit ähnlichen Verbindungen

Lorabid wird oft mit anderen Beta-Lactam-Antibiotika verglichen:

Cefaclor: Ähnlich in der Struktur, aber weniger stabil als Loracarbef.

Cephalexin: Ein weiteres Cephalosporin mit einem anderen Wirkungsspektrum.

Cefuroxim: Ein Cephalosporin der zweiten Generation mit breiterer Aktivität.

Einzigartigkeit:

Stabilität: Lorabid ist in Lösung stabiler als Cefaclor.

Wirkungsspektrum: Es hat ein ähnliches Spektrum wie Cephalosporine der zweiten Generation, aber mit verbesserter Stabilität und Wirksamkeit

Ähnliche Verbindungen:

- Cefaclor

- Cephalexin

- Cefuroxim

- Cefprozil

- Cefdinir

Die einzigartigen strukturellen Merkmale und die Stabilität von Lorabid machen es zu einem wertvollen Antibiotikum sowohl in klinischen als auch in Forschungsumgebungen.

Eigenschaften

IUPAC Name |

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHQRWPEGVNBT-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023223 | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.25e-01 g/L | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure. | |

| Record name | Loracarbef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

76470-66-1 | |

| Record name | Loracarbef | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76470-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loracarbef [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loracarbef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loracarbef | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORACARBEF ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loracarbef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.